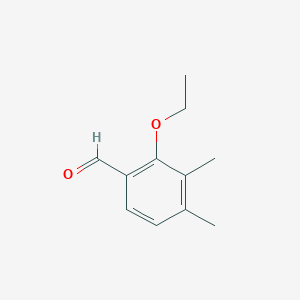

3-(3-methyl-1H-pyrazol-5-yl)pyridine

Descripción general

Descripción

“3-(3-methyl-1H-pyrazol-5-yl)pyridine” is a chemical compound with the CAS Number: 19959-72-9. It has a molecular weight of 159.19 and its IUPAC name is the same as the common name . The compound is typically stored in a sealed, dry environment at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .

Physical and Chemical Properties Analysis

“this compound” is a solid, semi-solid, or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, or solubility were not found in the search results.

Aplicaciones Científicas De Investigación

Photoinduced Tautomerization in Pyrazol-Pyridines

Research on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine, demonstrates these compounds exhibit photoreactions such as excited-state intramolecular proton transfer, double-proton transfer in dimers, and solvent-assisted double-proton transfer in complexes with alcohols. These processes are characterized by dual luminescence and irreversible kinetic coupling (Vetokhina et al., 2012).

Electroluminescence in OLEDs

Pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, have been used to synthesize orange-red iridium (III) complexes for organic light-emitting devices (OLEDs). These complexes exhibit high external quantum efficiency and luminance, demonstrating their potential in enhancing OLED performance (Ning Su et al., 2021).

Corrosion Inhibition

Compounds like 2-(3-methyl-1H-pyrazol-5-yl)pyridine have been studied as corrosion inhibitors for steel in acidic environments. They show significant inhibition efficiency and act primarily as cathodic inhibitors (M. Bouklah et al., 2005).

Chemosensors for Metal Ions

A pyridine–pyrazole system has been developed as a chemosensor for the detection of Al3+ ions. The sensor displays a high sensitivity and selectivity, with potential applications in real-time detection of Al3+ in living cells (Barnali Naskar et al., 2018).

Coordination Chemistry and Luminescence

Studies have explored the synthesis of 2,6-bis(pyrazolyl)pyridines and their derivatives, highlighting their use in luminescent lanthanide compounds for biological sensing, and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

Phosphorescence in OLEDs

Bipolar host materials using 3-(1H-Pyrazol-1-yl)pyridine have been developed for high-efficiency phosphorescent OLEDs. These materials show varied optoelectronic parameters and high efficiencies in different colored OLEDs (Wei Li et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

While specific future directions for “3-(3-methyl-1H-pyrazol-5-yl)pyridine” were not found, research into pyrazole derivatives is ongoing due to their broad utility in various fields. For instance, there is interest in developing more efficient and environmentally friendly methods for synthesizing pyrazole derivatives . Additionally, there is ongoing research into the biological activities of pyrazole derivatives, with a focus on improving selectivity and reducing toxicity .

Propiedades

IUPAC Name |

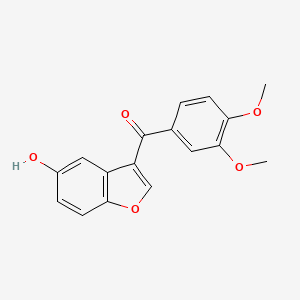

3-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQOLRWLPQPKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290512 | |

| Record name | 3-(5-Methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19959-72-9 | |

| Record name | 3-(5-Methyl-1H-pyrazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19959-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-pyrazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-1-[2-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951003.png)

![Ethyl 5-amino-4-iodo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate](/img/structure/B7951010.png)